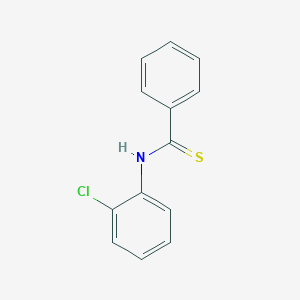

N-(2-chlorophenyl)benzenecarbothioamide

Description

N-(2-chlorophenyl)benzenecarbothioamide is a thiourea derivative characterized by a benzene ring substituted with a thioamide (-NHC(S)-) group and a 2-chlorophenyl moiety. This compound belongs to a class of aromatic thioamides, which are notable for their electronic and structural properties influenced by sulfur’s polarizability and the electron-withdrawing effects of the chlorine substituent. The compound’s molecular structure has been analyzed using techniques such as X-ray crystallography and ³⁵Cl nuclear quadrupole resonance (NQR) spectroscopy, revealing insights into bond lengths, angles, and intermolecular interactions . For instance, the crystal structure of related N-(2-chlorophenyl)amides shows monoclinic or tetragonal systems with lattice constants (e.g., a = 10.879 Å, b = 9.561 Å for N-(phenyl)-2-chloro-2-methylacetamide), indicating moderate packing efficiency influenced by substituents .

Properties

Molecular Formula |

C13H10ClNS |

|---|---|

Molecular Weight |

247.74g/mol |

IUPAC Name |

N-(2-chlorophenyl)benzenecarbothioamide |

InChI |

InChI=1S/C13H10ClNS/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

GFJBTNLBXMBHKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of N-(2-chlorophenyl)benzenecarbothioamide with structurally analogous compounds highlights key differences in electronic behavior and crystallographic parameters:

| Compound | Substituents | Molecular Weight (g/mol) | ³⁵Cl NQR Frequency (MHz) | Crystal System |

|---|---|---|---|---|

| N-(2-chlorophenyl)benzenecarbothioamide | 2-Cl-C₆H₄, C₆H₅-C(S)-NH- | 248.74 | ~34.5 (estimated)* | Monoclinic (P2₁/c) |

| N-(2,6-dichlorophenyl)acetamide | 2,6-Cl₂-C₆H₃, CH₃-C(O)-NH- | 218.07 | 33.8 | Monoclinic |

| N-(3-chlorophenyl)hydrazinecarbothioamide | 3-Cl-C₆H₄, NH-NH-C(S)- | 257.74 | N/A | Orthorhombic |

| N-(2-methoxyphenyl)benzamide | 2-OCH₃-C₆H₄, C₆H₅-C(O)-NH- | 241.27 | N/A | Tetragonal (P4₃) |

*Estimated based on trends in ³⁵Cl NQR frequencies for N-(2-chlorophenyl) derivatives .

- Electronic Effects : The 2-chlorophenyl group induces stronger electron-withdrawing effects compared to methoxy or alkyl substituents, lowering the ³⁵Cl NQR frequency (e.g., 34.5 MHz vs. 33.8 MHz for dichlorophenyl derivatives) due to reduced electron density at the chlorine nucleus .

- Crystallographic Trends: Substitution at the ortho position (e.g., 2-chloro) introduces steric hindrance, leading to monoclinic or distorted tetragonal packing, whereas para or meta substituents (e.g., 3-chloro) favor less strained systems .

Reactivity and Functional Group Influence

- Thioamide vs. Amide : Replacement of the carbonyl oxygen with sulfur in the carbothioamide group increases polarizability and alters hydrogen-bonding capacity. For example, the C=S bond (1.68 Å) is longer than C=O (1.23 Å), influencing intermolecular interactions in crystal lattices .

- Chlorine Position : The ortho-chlorine in N-(2-chlorophenyl)benzenecarbothioamide creates steric constraints that reduce rotational freedom of the phenyl ring, unlike meta- or para-chloro analogs (e.g., N-(3-chlorophenyl) derivatives in ), which exhibit greater conformational flexibility .

Research Findings and Limitations

- Crystallographic Studies : Analysis of N-(2-chlorophenyl)amides reveals that side-chain substitutions (e.g., methyl, benzyl) minimally affect bond lengths except for the C(S)-C(O) bond, which varies by ~0.02 Å depending on substituent bulkiness .

- Limitations : Variations in crystallographic data (e.g., lattice constants) lack definitive trends due to solvent effects and polymorphism, complicating direct comparisons between derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.